molecular formula C19H11ClN4S B294424 3-(3-Chlorophenyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-Chlorophenyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294424
M. Wt: 362.8 g/mol
InChI Key: ZWISDWIZYNDHEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chlorophenyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazolo-thiadiazoles and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that this compound exerts its antimicrobial and antifungal activities by inhibiting the growth of microorganisms through the disruption of cell membrane integrity. In addition, this compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been reported to exhibit low toxicity towards normal cells, making it a potential candidate for cancer therapy. In addition, this compound has also been reported to exhibit good solubility in water, making it suitable for use in biological assays.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-Chlorophenyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its low toxicity towards normal cells, good solubility in water, and potential applications in various fields of scientific research. However, the limitations of using this compound include the lack of understanding of its mechanism of action and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the research on 3-(3-Chlorophenyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the directions is to investigate its potential use as a fluorescent probe for the detection of metal ions in biological samples. Another direction is to study its mechanism of action and identify its molecular targets. Furthermore, the potential applications of this compound in cancer therapy and other areas of biomedical research also warrant further investigation.

Synthesis Methods

The synthesis of 3-(3-Chlorophenyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature using different methods. One of the methods involves the reaction of 3-chlorobenzenamine with 1-naphthaldehyde in the presence of acetic acid and sodium acetate to form 3-(3-chlorophenyl)-1-naphthylmethanol. This intermediate is then reacted with thiosemicarbazide in the presence of glacial acetic acid to form the final product.

Scientific Research Applications

The compound 3-(3-Chlorophenyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential applications in various fields of scientific research. It has been reported to exhibit antimicrobial, antifungal, and anticancer activities. In addition, this compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.

Properties

Molecular Formula

C19H11ClN4S

Molecular Weight

362.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-6-naphthalen-1-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H11ClN4S/c20-14-8-3-7-13(11-14)17-21-22-19-24(17)23-18(25-19)16-10-4-6-12-5-1-2-9-15(12)16/h1-11H

InChI Key

ZWISDWIZYNDHEA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN4C(=NN=C4S3)C5=CC(=CC=C5)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN4C(=NN=C4S3)C5=CC(=CC=C5)Cl

Origin of Product

United States

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